Felbamate-d4

准备方法

- 苯乙胺-d4 的合成路线涉及在苯乙胺分子中的特定位置进行氘取代。

- 工业生产方法可能有所不同,但氘标记可以通过使用氘代试剂或同位素交换反应进行化学合成来实现。

化学反应分析

- 苯乙胺-d4 可能发生各种化学反应,包括氧化、还原和取代。

- 这些反应的常用试剂和条件取决于所涉及的具体官能团。

- 这些反应形成的主要产物将是苯乙胺的氘标记衍生物。

科学研究应用

Scientific Research Applications

1. Pharmacokinetic Studies

Felbamate-d4 is instrumental in pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion of Felbamate. The use of deuterated compounds allows for precise measurement in complex biological matrices.

- Case Study Example : A study demonstrated the application of liquid chromatography-high resolution accurate mass spectrometry (LC-HRAM-MS) for the quantification of Felbamate and its metabolites in human plasma. The inclusion of this compound as an internal standard improved the method's sensitivity and specificity, enabling better understanding of its pharmacokinetics in patients with epilepsy .

2. Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring is crucial for optimizing dosages and minimizing adverse effects in patients receiving antiepileptic drugs. This compound facilitates accurate measurement of therapeutic levels.

- Data Table : Below is a summary of analytical performance metrics using this compound in TDM:

| Metric | Value |

|---|---|

| Linearity Range | 0.1 - 10 µg/mL |

| Limit of Detection | 0.05 µg/mL |

| Intra-assay Precision | CV < 5% |

| Inter-assay Precision | CV < 10% |

This table illustrates the effectiveness of this compound as an internal standard in ensuring reliable therapeutic monitoring outcomes .

3. Drug Development

This compound can also be utilized in drug development processes, particularly during the formulation and stability testing phases. Its deuterated nature provides insights into drug interactions and metabolic pathways.

- Research Insight : In a study exploring the interactions between Felbamate and other antiepileptic drugs, this compound was employed to trace metabolic pathways and assess potential drug-drug interactions. This application is vital for developing combination therapies that enhance efficacy while minimizing side effects .

作用机制

- 苯乙胺的临床效果可能与 NMDA 受体抑制有关。

- 分子靶点包括 NMDA 受体,其机制涉及调节谷氨酸介导的兴奋性毒性 .

与相似化合物的比较

- 苯乙胺-d4 的独特性在于其氘标记。

- 类似的化合物包括非氘标记的苯乙胺 (W-554) 和其他抗惊厥药。

相似化合物的比较

- Felbamate-d4’s uniqueness lies in its deuterium labeling.

- Similar compounds include non-deuterated Felbamate (W-554) and other anticonvulsants.

生物活性

Felbamate-d4 is a deuterated analog of felbamate, an anti-epileptic drug primarily used in the treatment of refractory epilepsy. The biological activity of this compound is significant due to its role as an internal standard in quantitative analyses and its pharmacological properties, which mirror those of its parent compound. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Felbamate exerts its anticonvulsant effects through several mechanisms:

- NMDA Receptor Modulation : Felbamate acts as an antagonist at the NMDA receptor's glycine binding site, reducing excitatory neurotransmission and potentially increasing the seizure threshold .

- GABA Receptor Interaction : It modulates GABAA receptors, enhancing inhibitory neurotransmission. Specifically, it positively modulates certain GABAA receptor subtypes while negatively affecting others .

- Sodium and Calcium Channel Inhibition : Felbamate also weakly inhibits voltage-gated sodium channels and may influence calcium channels, contributing to its anticonvulsant properties .

Pharmacokinetics

Felbamate has several pharmacokinetic characteristics that are essential for understanding its biological activity:

- Absorption : Over 90% bioavailability when administered orally .

- Distribution : The volume of distribution is approximately 756 mL/kg, with 20-36% protein binding in serum .

- Metabolism : Primarily metabolized in the liver via CYP2C19 and other enzymes, leading to several metabolites, including 3-carbamoyl-2-phenylpropionic acid .

- Elimination Half-life : The elimination half-life ranges from 20 to 23 hours, indicating a relatively long duration of action .

Clinical Efficacy

Felbamate has been evaluated in various clinical settings, particularly for pediatric epilepsy. A notable study involved 75 children with refractory epilepsy:

- Response Rate : A therapeutic response (≥50% seizure reduction) was observed in 51% of patients, with a complete response in 12% .

- Adverse Reactions : Adverse reactions were reported in 25% of patients, including elevated liver enzymes and neutropenia. Importantly, no life-threatening events were documented during the study period .

Case Studies

Several individual case studies highlight the efficacy of felbamate:

- Case Study 1 : A 4-year-old girl with daily bilateral focal seizures achieved seizure freedom after treatment with felbamate (40 mg/kg), despite prior treatments failing.

- Case Study 2 : A patient with a GRIN2B mutation experienced complete seizure remission after adding felbamate to her regimen that included multiple other antiepileptic drugs .

Safety Profile

Despite its efficacy, felbamate's use is limited by severe potential side effects:

- Aplastic Anemia : The risk is significantly higher than in the general population (estimated at over 100-fold). Symptoms include bleeding and lethargy; monitoring is crucial during treatment initiation .

- Hepatic Failure : Cases have been documented, particularly within the first year of therapy. Symptoms include jaundice and gastrointestinal complaints; immediate medical attention is advised if these occur .

Summary Table

| Characteristic | Details |

|---|---|

| Mechanism of Action | NMDA antagonist; GABA modulator |

| Bioavailability | >90% |

| Volume of Distribution | 756 mL/kg |

| Protein Binding | 20-36% |

| Half-life | 20-23 hours |

| Response Rate (Pediatric) | ~51% therapeutic response |

| Adverse Reaction Rate | ~25% (including liver enzyme elevation) |

属性

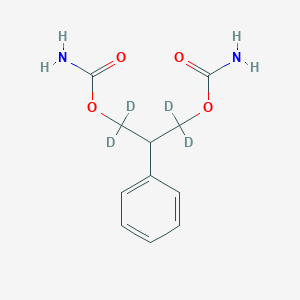

IUPAC Name |

(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-phenylpropyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGXYQFOCVYPAC-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])OC(=O)N)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Could you explain the synthesis process of Felbamate-d4, as outlined in the research paper?

A2: The synthesis of this compound, as described in the research paper [], involves a three-step procedure starting from diethyl phenylmalonic acid ester. First, the diethyl phenylmalonic acid ester reacts with lithium aluminum deuteride, a powerful reducing agent, to introduce deuterium atoms. This reaction yields 2-phenyl-1,3-propanediol-1,1,3,3-d4, the key intermediate. Finally, this intermediate is converted to this compound through a reaction with an appropriate carbamoylating agent. The paper reports an overall yield of 44% and a high isotope purity of 99.2% for the synthesized this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。